molecular formula C13H14FN3O B12188319 3-{[6-(4-Fluorophenyl)pyridazin-3-yl]amino}propan-1-ol

3-{[6-(4-Fluorophenyl)pyridazin-3-yl]amino}propan-1-ol

Cat. No.: B12188319
M. Wt: 247.27 g/mol
InChI Key: VHYYPWBLTMLNNS-UHFFFAOYSA-N
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Description

3-{[6-(4-Fluorophenyl)pyridazin-3-yl]amino}propan-1-ol is a compound that belongs to the class of pyridazine derivatives Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[6-(4-Fluorophenyl)pyridazin-3-yl]amino}propan-1-ol typically involves the reaction of 4-fluorophenylhydrazine with a suitable ketone or aldehyde to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazine ring. The amino-propanol side chain is introduced through nucleophilic substitution reactions, often using appropriate alkylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-{[6-(4-Fluorophenyl)pyridazin-3-yl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[6-(4-Fluorophenyl)pyridazin-3-yl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The fluorophenyl group enhances its binding affinity, while the amino-propanol side chain contributes to its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[6-(3-Fluorophenyl)pyridazin-3-yl]amino}benzoic acid
  • 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
  • 1,1,1,3,3,3-Hexafluoropropan-2-ol

Uniqueness

3-{[6-(4-Fluorophenyl)pyridazin-3-yl]amino}propan-1-ol is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and an amino-propanol side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

3-[[6-(4-fluorophenyl)pyridazin-3-yl]amino]propan-1-ol

InChI

InChI=1S/C13H14FN3O/c14-11-4-2-10(3-5-11)12-6-7-13(17-16-12)15-8-1-9-18/h2-7,18H,1,8-9H2,(H,15,17)

InChI Key

VHYYPWBLTMLNNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)NCCCO)F

Origin of Product

United States

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